1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane
Description
1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane (CAS 168086-20-2), commonly referred to as DVS-BisBCB, is a bicyclobutene (BCB)-functionalized siloxane monomer. Its molecular formula is C₂₄H₃₀OSi₂, with a molecular weight of 390.67 g/mol and a predicted density of 1.067 g/cm³ . This compound is characterized by its thermally cross-linkable bicyclo[4.2.0]octatriene groups, which enable ring-opening polymerization at elevated temperatures (120–200°C) to form robust polymer networks. DVS-BisBCB is commercially utilized in microelectronics as a low-dielectric-constant (low-κ) material, notably in Dow Chemical’s CYCLOTENE® resins for semiconductor device integration .
Properties
IUPAC Name |
[(E)-2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl]-[[(E)-2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl]-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30OSi2/c1-26(2,15-13-19-5-7-21-9-11-23(21)17-19)25-27(3,4)16-14-20-6-8-22-10-12-24(22)18-20/h5-8,13-18H,9-12H2,1-4H3/b15-13+,16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWICBKIBSOBIT-WXUKJITCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=CC1=CC2=C(CC2)C=C1)O[Si](C)(C)C=CC3=CC4=C(CC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](O[Si](/C=C/C1=CC2=C(C=C1)CC2)(C)C)(/C=C/C3=CC4=C(C=C3)CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the bicyclo[4.2.0]octa-1,3,5-triene ring system and the subsequent attachment of the vinyl and disiloxane groups. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the vinyl groups or the bicyclo[4.2.0]octa-1,3,5-triene ring.
Substitution: The silicon atoms in the disiloxane group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of saturated compounds.
Scientific Research Applications
1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Chemistry: The compound is used as a model system to study the reactivity of strained ring systems and silicon-containing compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds
Mechanism of Action
The mechanism by which 1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane exerts its effects involves its interaction with molecular targets through its strained ring system and silicon atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical and biological processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural Features of Selected Siloxane Derivatives
Key Observations :
- DVS-BisBCB and BCB-All share bicyclobutene moieties, enabling thermal cross-linking. However, BCB-All incorporates allyl groups, while DVS-BisBCB uses vinyl linkages .
- Non-BCB derivatives like gp-DS and BGPTMDS rely on epoxy or glycidoxy groups for reactivity, prioritizing flexibility and adhesion over thermal stability .
Thermal and Dielectric Properties
Table 2: Thermal Stability and Dielectric Performance
Key Observations :
- DVS-BisBCB and BCB-All exhibit superior thermal stability (Td₅% > 400°C) compared to glycidoxy- or epoxy-modified siloxanes (Td₅% < 300°C) .
- Dielectric constants for BCB-based polymers (ε = 2.3–2.5) are lower than those of epoxy hybrids (ε = 3.0–3.5), making BCB derivatives preferable for high-frequency microelectronics .
Key Observations :
Application-Specific Performance
- Microelectronics : DVS-BisBCB and BCB-All are favored for low-κ dielectrics due to their combination of thermal stability and low ε .
- Adhesives/Consolidants : gp-DS and BGPTMDS offer superior flexibility and adhesion but lack the thermal endurance required for high-temperature semiconductor processing .
- Hybrid Materials : Polyethoxy-modified siloxanes (e.g., BPEGTMDS) prioritize solubility and processability over dielectric performance .
Biological Activity
1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane (CAS No. 168086-20-2) is a siloxane compound characterized by its unique bicyclic structure and vinyl groups. Its molecular formula is C24H30OSi2 with a molecular weight of 390.67 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and materials science.
Chemical Structure
The compound features a complex structure with two key components:
- Bicyclo[4.2.0]octa-1,3,5-trien-3-yl moieties that contribute to its reactivity and potential biological interactions.
- Tetramethyldisiloxane backbone which provides stability and enhances solubility in organic solvents.
The structural representation can be summarized as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to 1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound's bicyclic structure may facilitate interactions with biological targets such as enzymes involved in cancer progression.
- Cell Line Studies : In vitro assays have shown that similar compounds induce apoptosis in various cancer cell lines including MCF-7 (breast cancer) and U937 (acute myeloid leukemia) .
Epigenetic Modulation
Research has demonstrated that compounds within this chemical class can act as epigenetic modulators:
- Histone Acetylation : The compound may influence histone acetylation levels by inhibiting histone acetyltransferases (HATs) like p300 and PCAF .
- Cell Cycle Regulation : Studies indicate that these compounds can alter cell cycle phases and promote differentiation in leukemia cells .
Study 1: Anticancer Activity in Leukemia Models
A study explored the efficacy of a related bicyclic compound in inducing apoptosis in leukemia cell lines. The results showed:
- IC50 Values : The most effective compounds had IC50 values in the low micromolar range against p300 activity.
- Apoptosis Induction : Significant apoptosis was observed in NB4 and U937 cells after treatment with specific derivatives .
Study 2: In Vivo Efficacy
In vivo models using xenograft tumors demonstrated that treatment with related compounds resulted in reduced tumor growth rates compared to controls. This suggests potential therapeutic applications for 1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane in cancer therapy.
Table 1: Biological Activity Overview
| Compound Name | CAS Number | IC50 (µM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|---|
| Compound A | 168086-20-2 | <10 | MCF-7 | HAT inhibition |
| Compound B | 168086-20-2 | <5 | U937 | Apoptosis induction |
| Compound C | Similar | <20 | NB4 | Cell cycle arrest |
Q & A
Q. What are the standard synthetic routes for preparing 1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane?
The compound is primarily synthesized via hydrosilylation reactions. A validated method involves reacting 1,1,3,3-tetramethyldisiloxane with bicyclic olefin derivatives (e.g., 4-vinyl-7-oxabicyclo[4.1.0]heptane) in the presence of a RhCl(PPh₃)₃ catalyst at 60–70°C in toluene. Post-synthesis purification employs silica gel column chromatography to isolate the product as a low-viscosity oil . Alternative routes include mercury acetate-catalyzed reactions between 1,3-bis(hydroxymethyl)tetramethyldisiloxane and vinyl ethers .
Q. How is the molecular structure of this compound characterized experimentally?
Structural characterization typically combines nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. For instance, NIST Standard Reference Data provides molecular formula (C₂₀H₂₆O₃Si₄), molecular weight (458.86 g/mol), and InChIKey identifiers . X-ray diffraction studies on analogous siloxane derivatives (e.g., 2,2,4,4-tetraphenyl-1,3-bis(3,3,5,5-tetramethyltrisiloxan-1-yl)cyclodisilazane) confirm bond angles and stereochemistry, which can be extrapolated to this compound .
Q. What are the key applications of this compound in materials science?
The compound is used in polymer coatings and photoresists due to its ability to form cross-linked networks via vinyl group polymerization. For example, it serves as a precursor in benzocyclobutene-based films, where thermal curing generates stress-resistant coatings with glass transition temperatures (Tg) tunable by cure schedules (15–45 MPa stress at room temperature) .
Advanced Research Questions
Q. How can researchers analyze stress evolution in polymer coatings derived from this compound?
Stress dynamics are measured using optically levered beam systems during thermal cycling. Structural changes are correlated with Fourier-transform infrared (FTIR) spectroscopy to track cross-linking progression. For instance, increasing Tg values during curing correspond to reduced siloxane stretching vibrations (FTIR peaks at 1050–1100 cm⁻¹), indicating network formation .
Q. What methodologies resolve contradictions between spectroscopic data and mechanical property measurements?
Triangulation of data from multiple techniques (e.g., FTIR, stress analysis, and differential scanning calorimetry) is critical. For example, discrepancies between FTIR-derived cross-linking density and observed mechanical stress can arise from substrate interactions. Iterative refinement of cure schedules and substrate pre-treatments (e.g., silicon surface functionalization) minimizes such conflicts .
Q. How can computational methods predict the compound’s reactivity or binding behavior?
Density functional theory (DFT) calculations optimize molecular geometries and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking simulations model interactions with substrates or biomolecules. For analogous cyclosiloxanes, DFT studies at the B3LYP/6-31G(d) level accurately reproduce experimental bond lengths and vibrational spectra .
Q. What strategies improve the reproducibility of synthesis and purification?
Strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalyst purity (e.g., RhCl(PPh₃)₃) is essential. Post-synthesis purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) ensures >98% purity, as validated by gas chromatography (GC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
